(Prop-2-ynylthio)acetic acid
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Overview
Description
(Prop-2-ynylthio)acetic acid is an organic compound with the molecular formula C5H6O2S and a molecular weight of 130.16 g/mol . It is a specialty product often used in proteomics research . The compound features a prop-2-ynyl group attached to a thioacetic acid moiety, making it a versatile molecule in various chemical reactions and applications.
Scientific Research Applications
(Prop-2-ynylthio)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is utilized in proteomics research to study protein interactions and modifications.
Industry: Used in the synthesis of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Prop-2-ynylthio)acetic acid typically involves the reaction of propargyl alcohol with thioglycolic acid under acidic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of propargyl alcohol is replaced by the thiol group of thioglycolic acid. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Prop-2-ynylthio)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thio group to a thiol or even a hydrocarbon, depending on the reducing agent used.
Substitution: The prop-2-ynyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or hydrocarbons.
Substitution: Various substituted acetic acids depending on the nucleophile used.
Mechanism of Action
The mechanism of action of (Prop-2-ynylthio)acetic acid involves its ability to interact with various molecular targets through its functional groups. The prop-2-ynyl group can participate in alkyne reactions, while the thioacetic acid moiety can form thioester bonds with proteins and other biomolecules. These interactions can modulate the activity of enzymes and other proteins, making the compound useful in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Thioacetic acid: Similar in structure but lacks the prop-2-ynyl group.
Propargyl alcohol: Contains the prop-2-ynyl group but lacks the thioacetic acid moiety.
Cysteine: An amino acid with a thiol group, often used in similar biochemical applications.
Uniqueness
(Prop-2-ynylthio)acetic acid is unique due to the combination of the prop-2-ynyl and thioacetic acid groups, which allows it to participate in a broader range of chemical reactions compared to its individual components. This dual functionality makes it a valuable tool in both synthetic chemistry and biochemical research.
Properties
IUPAC Name |
2-prop-2-ynylsulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2S/c1-2-3-8-4-5(6)7/h1H,3-4H2,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNYAIXZMBIHNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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